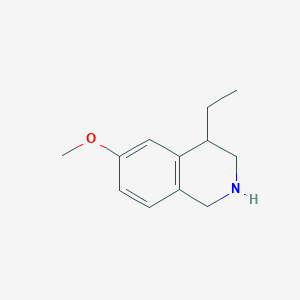
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline (EMTIQ) is a chemical compound with a molecular formula of C12H17NO. It is a tetrahydroisoquinoline alkaloid that has been found to have potential applications in scientific research. EMTIQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In Additionally, we will list future directions for research on EMTIQ.
Wirkmechanismus
The mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can interact with a variety of molecular targets, including ion channels, receptors, and enzymes. For example, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemische Und Physiologische Effekte
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has a variety of biochemical and physiological effects. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can increase the levels of the neurotransmitters dopamine and serotonin in the brain. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have antioxidant properties and can protect against oxidative stress-induced damage in neuronal cells. 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a neuroprotective and anti-cancer agent. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential toxicity. Studies have shown that high doses of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can be toxic to cells, and further research is needed to determine the safe dosage range for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Zukünftige Richtungen
There are several future directions for research on 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage range for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its potential toxicity. Another area of interest is the development of novel synthesis methods for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline that are more efficient and environmentally friendly. Finally, more research is needed to fully understand the mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its interaction with molecular targets.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been found to have potential applications in scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has antioxidant properties and can protect against oxidative stress-induced damage in neuronal cells. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Another area of research interest is 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline's potential as an anti-cancer agent. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
CAS-Nummer |
1243816-97-8 |
|---|---|
Produktname |
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
4-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-6,9,13H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
YZVQBQYZDXOHKU-UHFFFAOYSA-N |
SMILES |
CCC1CNCC2=C1C=C(C=C2)OC |
Kanonische SMILES |
CCC1CNCC2=C1C=C(C=C2)OC |
Synonyme |
4-ETHYL-6-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)
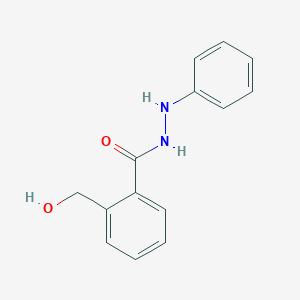
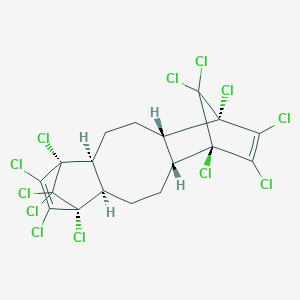

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)
![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)

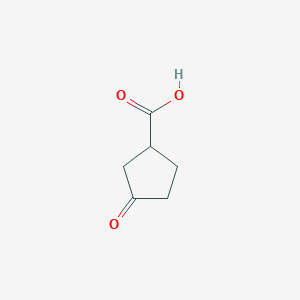

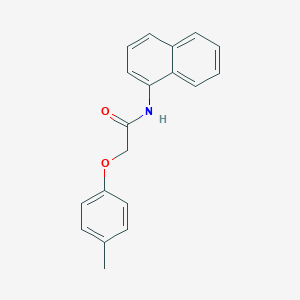

![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)

